N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Overview
Description
N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound’s mode of action is similar to that of other acetylcholinesterase inhibitors (AChEIs), which are often used in the treatment of Alzheimer’s disease (AD) .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the brain . This increase can enhance cholinergic neurotransmission, which is important for learning and memory . Therefore, the compound may affect the cholinergic pathway and its downstream effects.
Result of Action
The inhibition of AChE by this compound can lead to an increase in acetylcholine levels in the brain . This increase can enhance cholinergic neurotransmission, potentially improving learning and memory . Therefore, the compound may have potential therapeutic applications in conditions characterized by cognitive decline, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 4-methylbenzylamine with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-bromobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- N1-(4-methoxybenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
Uniqueness
N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the 4-methylbenzyl group may enhance its lipophilicity and membrane permeability, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-19-8-10-20(11-9-19)18-25-23(29)22(28)24-12-5-13-26-14-16-27(17-15-26)21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRGDYBECZVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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